Bzl,ME-L-ala-ome hcl

Description

Contextual Significance of N-Alkylated α-Amino Acid Derivatives in Chemical Biology and Organic Synthesis

N-alkylated α-amino acid derivatives, a class to which N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride belongs, are of considerable importance in both chemical biology and organic synthesis. mdpi.comresearchgate.net These compounds are valuable building blocks for synthesizing pharmaceutically active compounds, biodegradable polymers, and ligands for asymmetric catalysis. mdpi.comresearchgate.net

In peptide science, the incorporation of N-alkylated amino acids, particularly N-methylated ones, into a peptide backbone is a key strategy for modulating the physicochemical and biological properties of the peptide. researchgate.net This modification can enhance a peptide's resistance to enzymatic degradation, improve its membrane permeability, and constrain its conformation, which can lead to increased potency and selectivity for a biological target. The simplest modification is N-methylation, making N-methyl-amino acids the most intensively investigated N-alkylated-a-amino acids. researchgate.net

In organic synthesis, N-alkylated α-amino acids serve as crucial chiral intermediates. chemimpex.com Their defined stereochemistry is exploited in asymmetric synthesis to create enantiomerically pure molecules, which is critical in drug development. chemimpex.com The synthesis of these derivatives is an active area of research, with efforts focused on developing more sustainable and efficient methods, such as biocatalytic routes, to replace traditional chemical methods that often use hazardous reagents. researchgate.netnih.gov

Historical Development and Evolution of Research on N-Benzyl-N-methyl-L-alanine Methyl Ester Hydrochloride and Related Structures

The development of research on compounds like N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride is intrinsically linked to the broader history of peptide chemistry and the use of protecting groups in synthesis. The journey began with early efforts to synthesize peptides, such as Emil Fischer's work in 1901. brieflands.com A significant breakthrough came with the introduction of the benzyloxycarbonyl (Cbz or Z) group by Bergmann and Zervas, which prevented racemization during peptide bond formation. brieflands.com This established the importance of N-protected amino acids in creating peptides with defined stereochemistry.

The benzyl (B1604629) group, a component of the title compound, has long been used as a protecting group for various functionalities in amino acids, including side chains. nih.gov The evolution of solid-phase peptide synthesis (SPPS), introduced by Merrifield in 1963, revolutionized the field and further underscored the need for a diverse toolkit of protected amino acid derivatives. nih.gov

Traditional methods for the synthesis of N-alkylated α-amino acids include reductive alkylation with aldehydes and nucleophilic substitution with alkyl halides. mdpi.comrug.nl However, these methods often have drawbacks such as the use of harsh reagents and the formation of by-products. mdpi.comresearchgate.net This has driven the development of more advanced and greener alternatives, including catalytic N-alkylation using alcohols and biocatalytic approaches. nih.govrug.nl The synthesis of amino acid methyl esters has also been refined, with methods using reagents like trimethylchlorosilane in methanol (B129727) providing convenient and high-yield preparations. mdpi.com

Overview of Key Academic Research Domains Involving N-Benzyl-N-methyl-L-alanine Methyl Ester Hydrochloride

The unique structural features of N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride make it a valuable tool in several key areas of academic research.

Peptide Synthesis: The compound is a building block in the synthesis of peptidomimetics and complex peptides. chemimpex.com Its N-alkylation helps to create peptides with enhanced stability and specific conformations. chemimpex.com It is particularly useful in solid-phase peptide synthesis for creating novel compounds with potential therapeutic benefits. chemimpex.com

Pharmaceutical Development: As a chiral intermediate, it plays a role in the synthesis of various pharmaceuticals. chemimpex.com Its structure can be a key component in molecules designed as enzyme inhibitors or to target specific biological pathways, contributing to enhanced drug efficacy and bioavailability. chemimpex.com

Asymmetric Synthesis: The compound serves as a chiral auxiliary, a molecule that controls the stereochemical outcome of a reaction. chemimpex.com Its inherent chirality is used to guide the formation of new stereocenters in a predictable manner, which is essential for producing enantiomerically pure drugs. chemimpex.com

Neuroscience Research: Due to its structural similarity to endogenous amino acids, derivatives of this compound can be valuable in studying neurotransmitter systems. chemimpex.com This can aid in the development of novel neuroactive compounds for research and potential therapeutic applications. chemimpex.com

Table 2: Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride | Bzl,ME-L-ala-ome hcl |

| L-alanine | Ala |

| Glycine (B1666218) | Gly |

| N-methylglycine | Sarcosine |

| Leucylglycylglycine | - |

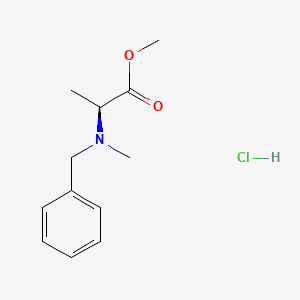

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-[benzyl(methyl)amino]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-10(12(14)15-3)13(2)9-11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBCEVICCCLGHO-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N(C)CC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)N(C)CC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Benzyl N Methyl L Alanine Methyl Ester Hydrochloride

Exploration of Stereoselective Synthetic Pathways for N-Benzyl-N-methyl-L-alanine Methyl Ester Hydrochloride

The primary challenge in synthesizing N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride lies in the controlled, sequential introduction of two different substituents onto the nitrogen atom of L-alanine methyl ester while preserving the integrity of the original stereocenter.

Reductive alkylation, also known as reductive amination, is a highly effective method for forming carbon-nitrogen bonds and is central to the synthesis of N-substituted amino acids. nih.govchimia.ch This process typically involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of a di-substituted amine like N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride, this can be approached sequentially.

One common pathway begins with the mono-N-benzylation of L-alanine methyl ester. This intermediate, N-benzyl-L-alanine methyl ester, can be formed by reacting L-alanine methyl ester hydrochloride with benzaldehyde (B42025) in the presence of a reducing agent. chimia.ch The subsequent N-methylation can be achieved through another reductive alkylation step, this time using formaldehyde (B43269) as the carbonyl source. The use of a mild reducing agent is critical to avoid over-alkylation or reduction of the ester group. masterorganicchemistry.com

A key advantage of reductive alkylation is that it is generally a high-yield process that can often be performed without the need for extensive purification of intermediates. chimia.ch

Maintaining the chiral purity of the L-alanine starting material throughout the synthetic sequence is of utmost importance, as the biological activity of resulting peptides or chiral molecules is highly dependent on stereochemistry. chemimpex.com The conditions employed during N-alkylation must be sufficiently mild to prevent racemization at the α-carbon.

Several strategies are employed to ensure enantiomeric purity:

Mild Reaction Conditions: The use of strong bases or high temperatures can lead to epimerization. Therefore, synthetic protocols often utilize mild bases and are conducted at controlled, often low, temperatures. clockss.orgresearchgate.net

Chiral Auxiliaries: In some approaches, a chiral auxiliary can be used to direct the stereochemical outcome of a reaction, although for the modification of an already chiral molecule like L-alanine, the focus is on preservation rather than creation of stereochemistry. chemimpex.com

Enzymatic Methods: Biocatalysis, using enzymes such as ω-transaminases, offers a highly selective method for the synthesis of chiral amines. mdpi.com While more commonly used for creating chiral centers, enzymatic methods can be adapted for the modification of amino acids with high fidelity, minimizing the risk of racemization. mdpi.com

Protecting Group Strategies: The use of appropriate protecting groups on the carboxyl function can help maintain the chiral integrity of the amino acid precursor during methylation and benzylation. researchgate.net Research has shown that using a benzhydryl ester as a temporary protecting group for the carboxyl function allows for efficient N-methylation while preserving the chiral center, with the protecting group being selectively removed under mild conditions. researchgate.net

The choice of synthetic route and reaction conditions is therefore a critical consideration in preventing loss of optical purity.

Reductive Alkylation Strategies for N-Methylation and N-Benzylation from Precursors

Optimizing Reaction Conditions for Enhanced Purity and Yield in Research Synthesis

The efficiency of the synthesis of N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride is highly dependent on the careful selection of reagents, catalysts, solvents, and temperature.

The choice of reagents is critical for the success of reductive alkylation.

Bases: Triethylamine is a commonly used organic base in these reactions. chimia.chresearchgate.net Its role is to neutralize the hydrochloride salt of the starting amino ester, liberating the free amine for reaction with the aldehyde. scielo.org.mx It is generally preferred over stronger bases like sodium hydride, which can promote side reactions. researchgate.net

Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for this transformation due to its mild nature and selectivity for imines over esters. chimia.chmdma.ch It is safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would indiscriminately reduce both the iminium intermediate and the methyl ester functionality. rsc.orggoogle.com The combination of NaBH₄ with certain additives can enhance its reactivity and selectivity. mdma.ch For instance, the NaBH₄–I₂ system is noted as a safe and inexpensive option for large-scale synthesis of chiral amino alcohols from amino acids. mdma.ch

Catalysts: In some synthetic variations, particularly those involving deprotection steps, catalysts like palladium on carbon (Pd/C) are used for hydrogenolysis to remove benzyl-type protecting groups. google.com For the primary alkylation reactions, the process is typically reagent-driven rather than catalytic.

Table 1: Key Reagents in the Synthesis of N-Alkyl-α-Amino Esters

| Reagent | Role in Synthesis | Typical Application | Reference |

| Triethylamine | Base | Neutralizes HCl salt of amino ester | scielo.org.mx, chimia.ch |

| Sodium Borohydride | Reducing Agent | Reduces imine/iminium ion to amine | chimia.ch, nih.gov |

| Benzaldehyde | Alkylating Agent | Source of the N-benzyl group | chimia.ch |

| Formaldehyde | Alkylating Agent | Source of the N-methyl group | google.com |

| Palladium on Carbon | Catalyst | Removal of benzyl (B1604629) protecting groups | google.com |

The reaction environment plays a significant role in the outcome of the synthesis.

Solvent Choice: The choice of solvent can influence reaction rates and yields. Methanol (B129727) is often used as a solvent for the reductive amination of amino esters as it effectively dissolves the starting materials and reagents like sodium borohydride. chimia.chprepchem.com Other solvents such as dichloromethane (B109758) (CH₂Cl₂) and dimethylformamide (DMF) are also employed, depending on the specific step and reagents used. chimia.chrsc.orgscielo.org.mx For example, N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAC) have been shown to provide moderate yields in related syntheses. rsc.orgresearchgate.net The solvent can also affect the stereochemical course of a reaction. clockss.org

Temperature Control: Temperature is a critical parameter to control. Reductive aminations are often initiated at low temperatures (e.g., 0 °C) to manage the exothermic reaction between the amine and aldehyde and to prevent side reactions. rsc.org The reaction may then be allowed to warm to room temperature or gently heated to ensure completion. rsc.orgmit.edu Maintaining a controlled temperature is crucial for preserving the chiral integrity of the molecule, as higher temperatures can increase the risk of racemization. researchgate.net

Table 2: Impact of Reaction Conditions on Synthesis

| Parameter | Effect on Reaction | Optimized Condition Example | Reference |

| Temperature | Affects reaction rate and stereoselectivity. | Low temperature (-78 °C) for alkylation to maintain enantiomeric ratio. | researchgate.net |

| Low temperature is not conducive to some reactions; high temperature can cause hydrolysis. | 60 °C found to be optimal for a specific esterification/elimination reaction. | rsc.org | |

| Solvent | Influences reagent solubility and reaction yield. | Dichloromethane (CH₂Cl₂) or Methanol for reductive amination. | scielo.org.mx, chimia.ch |

| N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAC) gave moderate yields (62-63%). | researchgate.net, rsc.org |

Investigation of Catalysts and Reagents for Derivatization (e.g., Triethylamine, Sodium Borohydride)

Scalability and Automation in Research-Oriented Gram-Scale Synthesis of N-Benzyl-N-methyl-L-alanine Methyl Ester Hydrochloride

Transitioning a synthetic procedure from a small, exploratory scale to a larger, gram-scale production for research purposes presents challenges in maintaining yield, purity, and safety. Reductive alkylation is generally a robust and scalable reaction. chimia.ch The use of inexpensive and readily available reagents like sodium borohydride makes it economically viable for larger scale work. mdma.ch

There is growing interest in the automation of organic synthesis to improve efficiency and reproducibility. Automated parallel synthesis platforms have been developed for the preparation of N-alkylated-α-amino methyl esters in gram quantities. chimia.ch These systems can handle the sequential addition of reagents, control reaction temperatures, and perform work-up procedures, allowing for the rapid generation of libraries of related compounds. Such automated approaches are particularly valuable for producing building blocks like N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride, which may be required in significant amounts for peptide synthesis or other research applications. chimia.ch Continuous flow synthesis represents another advanced approach, offering precise control over reaction conditions and minimizing the isolation of reactive intermediates, which can be advantageous for scaling up production. mit.edu

N Benzyl N Methyl L Alanine Methyl Ester Hydrochloride in Contemporary Peptide Chemistry Research

Integration into Advanced Peptide Synthesis Techniques

N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride (Bzl,ME-L-ala-ome hcl) is a specialized amino acid derivative that serves as a crucial building block in the synthesis of N-methylated peptides. chemimpex.com Its unique structure, featuring both a benzyl (B1604629) and a methyl group on the alpha-amine, offers distinct advantages in creating peptides with tailored properties.

Applications in Solid-Phase Peptide Synthesis (SPPS) for N-Methylated Peptides

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient construction of complex peptide sequences. The incorporation of N-methylated amino acids, such as those derived from this compound, into SPPS protocols is a key strategy for developing peptides with enhanced therapeutic potential. chemimpex.comchemimpex.com N-methylation can increase a peptide's resistance to enzymatic degradation, improve its membrane permeability, and constrain its conformation, all of which can lead to improved bioavailability and biological activity. ub.edu

The general scheme for SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. In the context of synthesizing N-methylated peptides, a protected form of this compound can be coupled to the resin-bound peptide. The process typically involves deprotection of the N-terminal amino group of the growing peptide chain, followed by activation of the carboxylic acid of the incoming N-methylated amino acid and subsequent peptide bond formation. The use of automated synthesizers has further streamlined this process, making the synthesis of large and complex N-methylated peptides more feasible. peptide.com

| SPPS Step | Description | Relevance to this compound |

| Resin Loading | The first amino acid is attached to the solid support. | Not directly involved with this compound unless it is the C-terminal residue. |

| Deprotection | Removal of the temporary N-terminal protecting group (e.g., Fmoc or Boc) from the resin-bound peptide. | A standard step to expose the amine for the next coupling reaction. |

| Coupling | The protected this compound is activated and added to the deprotected N-terminus of the growing peptide chain. | This is the key step where the N-methylated residue is incorporated. |

| Washing | Excess reagents and byproducts are washed away. | Ensures the purity of the final peptide. |

| Cleavage | The completed peptide is cleaved from the resin support and side-chain protecting groups are removed. | Yields the final, purified N-methylated peptide. |

Solution-Phase Methodologies for Peptide Bond Formation Involving N-Benzyl-N-methyl-L-alanine Methyl Ester Hydrochloride

While SPPS is highly efficient, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex or unusual peptide structures. In solution-phase synthesis, all reactants are dissolved in a suitable solvent. The coupling of this compound in solution-phase methodologies often requires the use of specific coupling reagents to facilitate the formation of the peptide bond and to minimize side reactions such as racemization. mdpi.comresearchgate.net

Common coupling strategies involve the use of carbodiimides, phosphonium (B103445) salts, or uronium salts to activate the carboxylic acid of the N-methylated amino acid. acs.org The choice of solvent and coupling additives is crucial for achieving high yields and purity. Recent advancements have explored the use of microwave-assisted synthesis and novel condensing agents like titanium tetrachloride to accelerate peptide bond formation in solution. mdpi.comresearchgate.net These methods have been shown to be effective for the synthesis of dipeptides and can be extended to larger peptide fragments. researchgate.net

Synthesis of N-Methylated Peptides and Peptidomimetics for Structural and Functional Studies

Furthermore, the introduction of N-methyl groups can lead to the development of peptidomimetics with improved pharmacological profiles. These modified peptides often exhibit enhanced stability and oral bioavailability, making them more attractive as drug candidates. ub.edu The synthesis of such compounds can be achieved through both solid-phase and solution-phase techniques, often requiring specialized strategies to handle the unique reactivity of the N-methylated amino acids. acs.orgresearchgate.net

Biochemical and Biophysical Studies on Peptides Containing N-Benzyl-N-methyl-L-alanine Methyl Ester Hydrochloride Residues

The incorporation of residues derived from this compound into peptides allows for detailed biochemical and biophysical investigations into the effects of N-methylation.

Investigation of Conformational Constraints Introduced by N-Methylation in Peptide Structures

N-methylation of the peptide backbone introduces significant conformational constraints. nih.gov The presence of the methyl group on the amide nitrogen restricts the rotation around the Cα-N bond (the φ torsion angle) and can favor a cis or trans conformation of the peptide bond, depending on the surrounding amino acid sequence. acs.org This restriction in conformational freedom can pre-organize the peptide into a specific secondary structure, such as a β-turn or a helical conformation, which may be essential for its biological activity. acs.orgacs.org

Computational methods, such as Monte Carlo simulations and molecular dynamics, are often employed to predict and analyze the conformational preferences of N-methylated peptides. acs.org These theoretical studies, in conjunction with experimental techniques like NMR spectroscopy and X-ray crystallography, provide a detailed picture of the three-dimensional structure of these modified peptides and how N-methylation influences their interaction with biological targets.

| Conformational Parameter | Effect of N-Methylation | Reference |

| Φ Torsion Angle | Rotation is restricted. | acs.org |

| Ψ Torsion Angle | Can be indirectly affected by changes in Φ. | |

| Ω Torsion Angle (Peptide Bond) | Can influence the preference for cis or trans conformation. | acs.org |

| Secondary Structure | Can induce or stabilize specific structures like β-turns. | acs.orgacs.org |

Studies on Protease Resistance and Stability of N-Methylated Peptides (e.g., using papain, thermolysin, nagarse)

A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. N-methylation of the peptide bond can significantly enhance the proteolytic stability of peptides. The methyl group on the amide nitrogen sterically hinders the approach of proteases, making the peptide bond less accessible to enzymatic cleavage. ub.edu

To evaluate the enhanced stability, N-methylated peptides are often incubated with various proteases, such as papain, thermolysin, and nagarse, and the rate of degradation is compared to their non-methylated counterparts. mdpi.commdpi.com Papain is a cysteine protease, while thermolysin is a thermostable metalloproteinase, and nagarse is a serine protease. Studying the degradation by a panel of proteases with different specificities provides a comprehensive assessment of the peptide's stability. Increased resistance to these enzymes is a strong indicator of improved in vivo half-life and therapeutic potential. nih.govfrontiersin.org

Research into Ligand-Receptor Interactions and Binding Affinity in Model Systems

The study of ligand-receptor interactions is fundamental to drug discovery and molecular biology, where the binding affinity of a molecule to a biological target often dictates its efficacy. Synthetic receptors and model biological systems are frequently employed to elucidate the principles governing these interactions, such as hydrogen bonding, electrostatic interactions, and cation–π interactions beilstein-journals.org. The introduction of structural modifications to a ligand, such as N-alkylation, can profoundly influence its conformation and, consequently, its binding affinity for a specific receptor. N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride serves as a key building block for creating peptides with such modifications, allowing researchers to probe the structural requirements for receptor binding.

Research on analogs of neuropeptides like neurokinin A (NKA) provides a clear example of how N-methylation affects receptor affinity. In studies on NKA analogs, the replacement of a standard amino acid with an N-methylated version was investigated to understand its impact on binding to human NK-1 and NK-2 receptors researchgate.net. For instance, the introduction of N-methylation can alter the peptide backbone's flexibility and the orientation of side chains, which are critical for receptor recognition researchgate.net.

Similarly, studies on somatostatin (B550006) analogs, which are crucial in regulating endocrine processes, have utilized N-alkylated amino acids to enhance receptor subtype selectivity. The incorporation of N-substituted glycine (B1666218) residues (peptoids) into a hexapeptide scaffold demonstrated significant changes in binding affinities for the five human somatostatin receptor subtypes (hsst1-5) escholarship.org. While an acidic N-substituted glycine led to a loss of binding at several subtypes, basic N-substituted glycines resulted in a substantial increase in affinity for hsst3 escholarship.org. These findings underscore the critical role of the N-substituent's chemical nature in modulating ligand-receptor interactions.

The following table summarizes binding affinity data from a study on somatostatin analogs, illustrating the effect of incorporating N-alkylated residues in place of Phenylalanine at position 6.

Table 1: In Vitro Binding Affinities (Ki in nM) of N-Alkylated Somatostatin Analogs for Human Somatostatin Receptors

| Compound | N-Substituted Residue | hsst1 | hsst2 | hsst3 | hsst4 | hsst5 |

|---|---|---|---|---|---|---|

| L-363,301 (Parent) | Phe | >1000 | 1.8 | 170 | >1000 | 25 |

| Analog 1 | N-(2-carboxyethyl) glycine | >1000 | 180 | >1000 | >1000 | >1000 |

| Analog 2 | N-(2-aminoethyl) glycine | >1000 | 1.0 | 20 | >1000 | 150 |

| Analog 3 | N-(2-aminobutyl) glycine | >1000 | 2.0 | 2.5 | >1000 | 30 |

Data sourced from a study on somatostatin analogs incorporating polar peptoid residues escholarship.org.

Enzymatic Approaches Utilizing N-Benzyl-N-methyl-L-alanine Methyl Ester Hydrochloride

The use of enzymes in peptide synthesis offers significant advantages over purely chemical methods, including high stereospecificity, mild reaction conditions, and the avoidance of extensive side-chain protection strategies thieme-connect.de. Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to catalyze their formation under specific, kinetically controlled conditions redalyc.org. This approach typically involves an activated amino acid ester as the acyl donor, which forms a covalent acyl-enzyme intermediate. This intermediate is then attacked by the amino group of a second component (the nucleophile) to form a new peptide bond thieme-connect.deresearchgate.net.

Substrate Specificity Studies of Amino Acid Ester Acyltransferases

Amino acid ester acyltransferases are enzymes capable of catalyzing the formation of dipeptides by transferring an amino acid from an ester donor to an amino acid acceptor. A notable example is the α-amino acid ester acyltransferase from Sphingobacterium siyangensis (SsAet), which has been utilized for the synthesis of L-Alanyl-L-glutamine researchgate.net.

The efficiency of such enzymes is highly dependent on the structure of the acyl donor. Substrate specificity studies are therefore crucial to determine the optimal building blocks for synthesis. Research on SsAet has shown that the enzyme exhibits a broad tolerance for the ester group of the L-alanine donor substrate researchgate.net. While simple alkyl esters are effective, the enzyme also processes more complex esters. For instance, L-alanine benzyl ester was shown to be a viable, albeit less efficient, substrate compared to methyl or ethyl esters researchgate.net. This indicates that the active site can accommodate the bulkier benzyl group. While direct studies on N-methylated substrates like N-Benzyl-N-methyl-L-alanine methyl ester are less common, the data on benzyl esters provide a basis for understanding how the enzyme might interact with such sterically demanding molecules.

Table 2: Relative Activity of α-Amino Acid Ester Acyltransferase with Various L-Alanine Ester Acyl Donors

| Acyl Donor Substrate | Relative Activity (%) |

|---|---|

| L-alanine methyl ester hydrochloride (AlaOMe) | 100 |

| L-alanine ethyl ester hydrochloride (AlaOEt) | 90.1 |

| L-alanine isopropyl ester hydrochloride (AlaOiPr) | 71.2 |

| L-alanine benzyl ester hydrochloride (AlaOBzl) | 59.3 |

Data adapted from substrate specificity studies on α-amino acid ester acyltransferase from S. siyangensis researchgate.net.

Exploration of Enzyme-Catalyzed Peptide Bond Formation with N-Alkylated Substrates

The incorporation of N-alkylated amino acids into peptides is a valuable strategy for creating analogs with enhanced stability and modified biological activity. However, N-alkylated amino acids are often poor substrates for many proteases used in enzymatic peptide synthesis because the substitution at the amide nitrogen hinders the formation of the necessary interactions within the enzyme's active site.

Despite this challenge, kinetically controlled synthesis using proteases like alcalase or papain remains a viable approach researchgate.net. In this method, an N-alkylated amino acid ester, such as N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride, can serve as the activated acyl donor thieme-connect.de. The enzyme catalyzes the formation of an acyl-enzyme intermediate, which can then react with a nucleophilic amine to form the desired N-alkylated peptide bond researchgate.net. The success of this reaction depends on the competition between aminolysis (peptide formation) and hydrolysis (ester breakdown).

Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| This compound | N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride nih.gov |

| AlaOMe | L-alanine methyl ester hydrochloride researchgate.net |

| AlaOEt | L-alanine ethyl ester hydrochloride researchgate.net |

| AlaOiPr | L-alanine isopropyl ester hydrochloride researchgate.net |

| AlaOBzl | L-alanine benzyl ester hydrochloride researchgate.net |

| L-363,301 | cyclo(Phe-Trp-Lys-Thr-Phe-Pro) |

| NKA | Neurokinin A |

| hsst1-5 | human somatostatin receptor subtypes 1-5 |

N Benzyl N Methyl L Alanine Methyl Ester Hydrochloride As a Chiral Building Block in Advanced Organic Synthesis

Utilization in Asymmetric Synthesis Beyond Peptides

The primary application of N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride in non-peptide asymmetric synthesis is as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction, after which it is typically removed. The structural features of N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride, including its defined stereocenter and the sterically demanding N-benzyl group, are key to its function in inducing stereoselectivity. chemimpex.comresearchgate.net

The fundamental role of a chiral auxiliary is to create a diastereomeric intermediate that allows for the differentiation of prochiral faces in a substrate. When N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride is attached to a prochiral molecule, it forms two potential diastereomers. The energetic difference between the transition states leading to these diastereomers dictates the stereochemical outcome of the reaction. The bulky N-benzyl group on the nitrogen atom of the alanine (B10760859) derivative plays a crucial role in this process by creating a sterically hindered environment, effectively blocking one of the faces of the reactive center from the approach of a reagent. researchgate.net

This principle is well-documented for closely related chiral auxiliaries derived from amino acids. For instance, in reactions such as alkylations, aldol (B89426) additions, and Diels-Alder reactions, the chiral auxiliary directs the incoming reagent to a specific face of the molecule, leading to the preferential formation of one diastereomer over the other. researchgate.netrenyi.hu The N-methyl group of the target compound can also influence the conformational rigidity of the transition state, further enhancing stereochemical control.

The general mechanism for its use as a chiral auxiliary can be outlined as follows:

Attachment: The chiral auxiliary, N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride, is covalently bonded to a prochiral substrate.

Diastereoselective Reaction: The resulting chiral adduct undergoes a chemical transformation (e.g., enolate alkylation, conjugate addition). The stereocenter and bulky groups of the auxiliary direct the stereochemical course of this reaction, leading to a diastereomerically enriched product.

Cleavage: The chiral auxiliary is removed from the product, yielding an enantiomerically enriched molecule and allowing for the recovery and potential reuse of the auxiliary.

The utility of chiral auxiliaries like N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride is demonstrated in the synthesis of a wide array of enantiomerically enriched organic molecules, which are crucial as intermediates in the pharmaceutical and agrochemical industries. chemimpex.comhilarispublisher.com While specific examples detailing the use of N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride are not extensively documented in publicly available research, the applications of analogous alanine-derived auxiliaries provide insight into its potential. researchgate.netresearchgate.net

For example, chiral auxiliaries derived from alanine have been successfully employed in the asymmetric synthesis of α-amino acids and β-amino acids. researchgate.netresearchgate.net In these syntheses, the enolate derived from the chiral auxiliary-substrate adduct is alkylated, and the stereochemical outcome is dictated by the chiral auxiliary. The synthesis of enantiomerically pure α-alkylated amino acids is a significant application, as these are important components of many biologically active molecules.

Illustrative Data on the Performance of Related Chiral Auxiliaries

To illustrate the effectiveness of such chiral building blocks, the following table presents typical results obtained in asymmetric synthesis using chiral auxiliaries derived from amino acids.

| Chiral Auxiliary System | Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) of Product |

| Cyclo(-L-Val-Gly-) Derivative | Alkylation | Benzyl (B1604629) bromide | >95:5 | >95% |

| Phenylmenthyl Ester of N-Boc-glycine | Alkylation | Allyl-tri-n-butylstannane | Excellent | High |

| Oxazolidinone from Alanine | Alkylation | Methyl Iodide | >99:1 | >99% |

This table presents data for analogous systems to demonstrate the principle and typical outcomes of using amino acid-derived chiral auxiliaries. renyi.huresearchgate.net

Role as a Chiral Auxiliary for Inducing Stereoselectivity

Stereochemical Control and Diastereoselectivity in Reactions Involving N-Benzyl-N-methyl-L-alanine Methyl Ester Hydrochloride

Stereochemical control is the cornerstone of asymmetric synthesis, and the degree of diastereoselectivity achieved in a reaction is a critical measure of a chiral auxiliary's efficacy. The diastereoselectivity is determined by the difference in the activation energies of the competing pathways leading to the different diastereomeric products. For N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride, several factors would influence the level of stereochemical control.

The N-benzyl group is expected to be the primary director of stereoselectivity due to its significant steric bulk. It can effectively shield one face of the reactive intermediate, forcing the approaching reagent to attack from the less hindered face. The conformation of the chiral auxiliary-substrate adduct is often locked into a preferred arrangement through chelation with a Lewis acid or by other non-covalent interactions, which enhances the facial bias.

The choice of reaction conditions, including the solvent, temperature, and the presence of additives or Lewis acids, can have a profound impact on diastereoselectivity. Lower temperatures generally lead to higher diastereoselectivity as the small energy differences between the competing transition states become more significant. The choice of Lewis acid can also influence the conformation of the intermediate and, consequently, the stereochemical outcome.

Factors Influencing Diastereoselectivity

| Factor | Influence on Stereochemical Control |

| Structure of the Auxiliary | The steric bulk of the N-benzyl group is the primary determinant of facial bias. The L-alanine backbone provides the fundamental chirality. |

| Substrate | The structure of the prochiral substrate can influence the preferred conformation of the transition state. |

| Reaction Temperature | Lower temperatures generally increase diastereoselectivity by amplifying the energetic differences between transition states. |

| Solvent | The polarity and coordinating ability of the solvent can affect the aggregation state and conformation of the reactive intermediates. |

| Lewis Acids | Lewis acids can enforce a rigid, chelated transition state, leading to enhanced diastereoselectivity. |

Mechanistic Insights and Computational Modeling of N Benzyl N Methyl L Alanine Methyl Ester Hydrochloride Reactivity

Elucidation of Reaction Mechanisms in N-Alkylation and Peptide Coupling

The reactivity of N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride is fundamentally governed by the interplay of its functional groups—the secondary amine, the ester, and the bulky benzyl (B1604629) substituent. Understanding the mechanisms of its formation (N-alkylation) and its participation in further reactions (peptide coupling) is essential for its application in synthesis. chemimpex.com

The formation of N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride typically involves the N-alkylation of a parent amino acid ester. Kinetic studies are crucial for optimizing reaction conditions and understanding the factors that control the reaction rate.

Research Findings: While specific kinetic data for the formation of N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride is not extensively published, kinetic studies on analogous reactions, such as the N-formylation of N-benzyl-L-alanine methyl ester, provide valuable insights. chemrxiv.org In a typical kinetic analysis, the progress of the reaction is monitored over time by tracking the concentration of reactants and products, often using techniques like 1H NMR or HPLC. orgsyn.org

The rate of formation is influenced by several factors, including the concentration of reactants, temperature, solvent polarity, and the presence of catalysts. For instance, the reaction involving N-benzyl-L-alanine methyl ester with glyoxylic acid was optimized by testing different solvents and reagents, with the final yield serving as an indicator of reaction efficiency under specific kinetic conditions. chemrxiv.org The use of a base, such as NaOAc, can also be critical, particularly when starting from a hydrochloride salt, to neutralize the acid and free the amine for reaction. chemrxiv.org

| Factor | Influence on Reaction Rate and Yield | Example from Analogous Reactions |

|---|---|---|

| Reactant Concentration | Higher concentrations generally lead to a faster reaction rate, but can also lead to side products. Stoichiometric ratios must be optimized. | In the N-formylation of N-benzyl-L-alanine methyl ester, a 2:1 ratio of glyoxylic acid to the amino acid ester was used. chemrxiv.org |

| Temperature | Increasing temperature typically increases the reaction rate but may decrease selectivity or cause degradation of reactants or products. | Many peptide coupling reactions are conducted at controlled temperatures, sometimes starting at 0°C before warming to room temperature. nih.gov |

| Solvent | The solvent can affect the solubility of reactants and stabilize transition states. Polar aprotic solvents like DMF or DMSO are common. | DMSO was used as the solvent in an optimized N-formylation reaction. chemrxiv.org |

| Catalyst/Reagent | The choice of coupling agents or catalysts is critical. Peroxides have been used to mediate decarboxylative coupling reactions. chemrxiv.org | Hydrogen peroxide (H₂O₂) and tertiary butyl hydroperoxide (TBHP) have been successfully used as mediators. chemrxiv.org |

When N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride participates in peptide bond formation, it acts as the N-terminal residue. The process involves the nucleophilic attack of its secondary amine on an activated carboxyl group of another amino acid. Characterizing the transition states and intermediates of this process is key to understanding its reactivity.

Research Findings: The mechanism of peptide bond formation is a well-studied area. core.ac.uk The reaction typically proceeds through a concerted or stepwise pathway involving one or more tetrahedral intermediates. mdpi.com For a sterically hindered amine like N-Benzyl-N-methyl-L-alanine, the energy barrier for the formation of the transition state is expected to be higher than for a primary amine.

| Step | Species | Description |

|---|---|---|

| 1 | Activated Ester/Carboxyl Group | The C-terminal amino acid is activated by a coupling reagent (e.g., HATU, DCC) to form a highly reactive species. |

| 2 | First Transition State (TS1) | The N-benzyl-N-methyl-amine nitrogen attacks the activated carbonyl carbon. The geometry approaches a tetrahedral arrangement. |

| 3 | Tetrahedral Intermediate | A short-lived, high-energy intermediate with a tetrahedral carbon and an oxyanion, stabilized by the reaction environment. |

| 4 | Second Transition State (TS2) | Corresponds to the collapse of the tetrahedral intermediate and the cleavage of the bond to the leaving group. |

| 5 | Dipeptide Product | The final, stable product with a newly formed amide (peptide) bond. |

Kinetic Studies of N-Benzyl-N-methyl-L-alanine Methyl Ester Hydrochloride Formation and Reactions

Quantum Chemical and Molecular Dynamics Simulations

Computational chemistry offers powerful tools to investigate the properties of molecules like N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride at an atomic level, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. scispace.com By calculating properties like molecular orbital energies and electron density distribution, DFT can predict a molecule's stability, reactivity, and spectroscopic properties. researchgate.netslideshare.net

Research Findings: For N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride, DFT calculations can be employed to understand its reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability. researchgate.net

The electron-donating benzyl and methyl groups on the nitrogen atom would be expected to raise the HOMO energy, increasing the nucleophilicity of the amine compared to an unsubstituted alanine (B10760859) ester. The molecular electrostatic potential (MEP) map, another DFT-derived property, would visualize the electron-rich (negative potential, likely around the carbonyl oxygen) and electron-poor (positive potential, likely around the amine hydrogen in the protonated form) regions, predicting sites for electrophilic and nucleophilic attack. slideshare.net

| Parameter | Significance | Predicted Influence for Bzl,ME-L-ala-ome hcl |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to nucleophilicity. | The nitrogen lone pair contributes significantly; its energy indicates the amine's reactivity as a nucleophile. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electrophilicity. | The π* orbital of the carbonyl group is a likely candidate; its energy indicates the ester's susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | Calculated from the HOMO-LUMO gap; measures resistance to change in electron distribution. | A lower hardness value correlates with higher reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, predicting sites for non-covalent interactions and chemical reactions. | Would show negative potential near the carbonyl oxygen and positive potential near the amine proton (in the hydrochloride salt). |

The biological activity and reactivity of a molecule are strongly dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. acs.org

Research Findings: Computational methods like molecular mechanics (MM) and molecular dynamics (MD) simulations are used to perform conformational analysis. For N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride, the key degrees of freedom are the torsion angles around the single bonds, particularly the Cα-N bond (φ) and the Cα-C' bond (ψ). Studies on N-methylated peptides show that methylation significantly restricts the available conformational space compared to non-methylated analogues. researchgate.net The bulky benzyl group further constrains rotation, favoring specific conformations to minimize steric clash.

These preferred conformations are critical for molecular recognition—the specific interaction between the molecule and another, such as an enzyme's active site or a chiral selector. researchgate.net The shape and charge distribution of N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride will determine its binding affinity and selectivity. For example, in enzymatic reactions, only a specific conformer may fit into the catalytic pocket. researchgate.net Computational docking studies can simulate the binding of different conformers to a receptor, predicting the most favorable binding mode and helping to explain observed stereoselectivity in reactions. researchgate.net

Advanced Analytical Characterization Methodologies for N Benzyl N Methyl L Alanine Methyl Ester Hydrochloride and Its Derivatives in Research

High-Resolution Spectroscopic Techniques for Complex Structure Confirmation

High-resolution spectroscopic methods are indispensable for the unambiguous structural determination of N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride and its derivatives. These techniques offer detailed insights into the molecular framework and stereochemical arrangement.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the complex structures and stereochemistry of N-alkylated amino acid esters. researchgate.netcore.ac.uk Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed to establish connectivity between atoms within the molecule. science.govsdsu.eduresearchgate.net

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, which helps in identifying adjacent protons in the molecular structure. sdsu.edu For N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride, this would confirm the connectivity within the alanine (B10760859), benzyl (B1604629), and methyl fragments. HSQC provides correlations between protons and their directly attached carbons (¹H-¹³C), confirming the carbon skeleton. sdsu.edu HMBC, on the other hand, shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the different fragments of the molecule, such as linking the benzyl and methyl groups to the nitrogen atom of the alanine core. sdsu.edu

In some cases, inspection of NMR spectra of related lysyl dipeptide derivatives can be used for optical purity verification or configurational assignment for N-methylamino acids. cdnsciencepub.com However, this method may not be applicable to all derivatives, as was the case for the N-methylalanine derivative where the methoxy (B1213986) methyl singlets of the diastereomeric dipeptides coincided. cdnsciencepub.com

Table 1: Representative NMR Data for Amino Acid Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 7.33-7.39 | m | ArH | |

| ¹H | 5.05-5.21 | m | PhCH₂O | |

| ¹H | 4.04-4.06 | m | CHCH₃ | |

| ¹H | 3.01 | s | NCH₃ | |

| ¹H | 1.55 | bs | CHCH₃ | |

| ¹³C | 173.0 | C=O | ||

| ¹³C | 155 (br) | |||

| ¹³C | 136.0 | Ar-C | ||

| ¹³C | 128.81 | Ar-CH | ||

| ¹³C | 128.80 | Ar-CH | ||

| ¹³C | 128.6 | Ar-CH | ||

| ¹³C | 81.2 | |||

| ¹³C | 67.7 | PhCH₂O | ||

| ¹³C | 56.0 | CHN | ||

| ¹³C | 40.7 | |||

| ¹³C | 32.2 | NCH₃ | ||

| ¹³C | 26.5 | |||

| ¹³C | 18 (br) | CH₃ |

Note: This table is a generalized representation based on data for similar compounds and is for illustrative purposes. Actual chemical shifts for N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride may vary. Data adapted from a study on a related compound. orgsyn.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride through highly accurate mass measurements. researchgate.netmasonaco.org Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the analyte, which are then analyzed by a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap). researchgate.netmasonaco.org The precise mass-to-charge ratio (m/z) obtained allows for the calculation of the molecular formula with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments provide detailed structural information through the analysis of fragmentation patterns. mdpi.comresearchgate.net By inducing fragmentation of the parent ion and analyzing the resulting product ions, researchers can deduce the connectivity of the molecule. For instance, the fragmentation of N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride would be expected to show characteristic losses of the methyl ester group, the benzyl group, and other fragments, providing corroborating evidence for the structure elucidated by NMR.

Table 2: HRMS Data for an Alanine Derivative

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 305.1865 | 305.1865 |

| [M+Na]⁺ | 398.1938 | 398.1935 |

Note: This table shows example data for related alanine derivatives to illustrate the accuracy of HRMS. orgsyn.orgacs.org The specific values for N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride would correspond to its unique molecular formula.

Chromatographic and Electrophoretic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for assessing the purity of N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride and for analyzing complex mixtures containing this compound and its derivatives.

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric purity is crucial for chiral molecules like N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride, as different enantiomers can exhibit distinct biological activities. Chiral chromatography is the gold standard for separating and quantifying enantiomers. yakhak.org This is typically achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). oup.comsigmaaldrich.comsigmaaldrich.com

CSPs are designed to interact differently with the two enantiomers, leading to different retention times and thus their separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown excellent results in the analysis of various N-blocked amino acids. yakhak.orgsigmaaldrich.com The choice of the CSP and the mobile phase is critical for achieving optimal separation. sigmaaldrich.com For N-protected amino acid esters, derivatization is sometimes employed to enhance separation and detection. researchgate.net The enantiomeric excess (e.e.) can be accurately determined by integrating the peak areas of the two enantiomers. nih.govnih.gov

Table 3: Chiral Separation Parameters for Amino Acid Derivatives

| Chiral Stationary Phase | Mobile Phase | Detection | Application |

| Polysaccharide Phenylcarbamates | n-Hexane/2-Propanol | UV, Fluorescence | Enantiomeric resolution of chiral amines and α-amino acid esters. yakhak.org |

| Macrocyclic Glycopeptides (e.g., Teicoplanin-based) | Methanol (B129727)/Water | LC-MS | Direct analysis of underivatized amino acids. sigmaaldrich.com |

| Amylose-derived CSPs | Hexane/2-Propanol with TFA | UV | Determination of chemical and enantiomeric purity of α-amino acids and their methyl esters as N-FMOC derivatives. researchgate.net |

Advanced High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Reaction Monitoring and Product Isolation

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are invaluable for monitoring the progress of reactions that synthesize or modify N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride. mdpi.comjk-sci.com These techniques allow for the rapid separation of reactants, intermediates, and products, providing a real-time snapshot of the reaction mixture. This information is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading.

UPLC, which utilizes smaller particle sizes in the stationary phase (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times. researchgate.netnih.gov This makes it particularly well-suited for high-throughput screening and for the analysis of complex reaction mixtures. Once a reaction is complete, preparative HPLC can be used to isolate and purify the desired product, such as N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride, from unreacted starting materials and byproducts. mdpi.com The purity of the isolated compound can then be confirmed using analytical HPLC or UPLC, often coupled with a mass spectrometer (LC-MS) for definitive identification. acs.orgnih.gov

Table 4: Comparison of HPLC and UPLC for Amino Acid Analysis

| Parameter | HPLC | UPLC |

| Particle Size | 3-5 µm | <2 µm |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Sensitivity | Good | Higher |

| System Pressure | Lower | Higher |

| Application | Routine analysis, preparative isolation | High-throughput screening, complex mixture analysis, reaction monitoring researchgate.net |

Emerging Research Frontiers and Future Perspectives for N Benzyl N Methyl L Alanine Methyl Ester Hydrochloride

Development of Next-Generation Synthetic Methodologies for N-Alkylated Amino Acids

The synthesis of N-alkylated amino acids, including N-benzyl-N-methyl-L-alanine methyl ester hydrochloride, is a significant focus of contemporary organic chemistry. Traditional methods for producing these compounds, such as reductive alkylation with aldehydes and nucleophilic substitution with alkyl halides, often come with drawbacks. mdpi.com These can include the use of stoichiometric and sometimes hazardous reagents, the generation of significant byproducts, and complex purification processes. mdpi.comnih.gov

To address these limitations, researchers are actively developing more sustainable and efficient synthetic strategies. One promising approach is the direct N-alkylation of unprotected amino acids using alcohols, catalyzed by well-defined metal complexes. nih.gov This method is highly selective and produces water as the only significant byproduct, simplifying purification. nih.gov Another innovative technique involves biocatalytic synthesis, which utilizes engineered enzymes to perform N-alkylation. mdpi.comnih.gov These enzymatic methods offer the potential for high enantioselectivity and can often be performed under milder reaction conditions, avoiding the need for protecting groups. nih.gov Furthermore, novel methodologies are being explored, such as the conversion of "customizable units" derived from other amino acids, which can be chemically manipulated to introduce a variety of N-alkyl groups. csic.es These next-generation approaches aim to provide more versatile, cost-effective, and environmentally friendly routes to N-alkylated amino acids.

Design and Synthesis of Novel Bioactive Scaffolds Utilizing N-Benzyl-N-methyl-L-alanine Methyl Ester Hydrochloride as a Core Unit

N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride serves as a valuable and versatile building block in the design and synthesis of novel bioactive scaffolds. chemimpex.comnih.gov Its unique structure, which combines a chiral amino acid core with both benzyl (B1604629) and methyl groups on the nitrogen atom, provides a foundation for creating complex molecules with potential therapeutic applications. chemimpex.com The incorporation of this N-alkylated amino acid can significantly influence the conformational properties of peptides and other macromolecules, which can be crucial for their biological activity. mdpi.com

Researchers utilize this compound as a key intermediate in the synthesis of a variety of pharmaceuticals. chemimpex.comchemimpex.com Its structure allows for straightforward integration into peptide chains through solid-phase peptide synthesis, facilitating the creation of novel peptides with tailored biological functions for drug discovery. chemimpex.comchemimpex.com The benzyl and methyl groups can enhance properties such as solubility, stability, and bioavailability of the resulting molecules. chemimpex.com Furthermore, the chiral nature of N-benzyl-N-methyl-L-alanine methyl ester hydrochloride makes it a valuable chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds, a critical aspect of modern drug development. chemimpex.comchemimpex.com The development of these novel scaffolds is a key area of research in medicinal chemistry, aiming to produce new therapeutic agents for a range of diseases. nih.gov

Application in Chemical Probe Development for Biological Systems

The distinct structural features of N-benzyl-N-methyl-L-alanine methyl ester hydrochloride make it a valuable component in the development of chemical probes for studying biological systems. chemimpex.com Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or enzymes, allowing researchers to investigate their function and role in cellular processes. The N-benzyl and N-methyl groups of this compound can influence its binding affinity and selectivity for particular biological targets. chemimpex.com

Its role as a building block in peptide synthesis is particularly relevant here, as it can be incorporated into peptide-based probes. chemimpex.comchemimpex.com These probes can be designed to mimic natural peptides or to have novel binding properties. For instance, its structural similarity to certain amino acids makes it useful in neuroscience research for developing neuroactive compounds that can probe neurotransmitter systems. chemimpex.com Additionally, this amino acid derivative is utilized in the development of enzyme inhibitors. chemimpex.com By designing molecules that incorporate this scaffold, researchers can create potent and selective inhibitors to study the function of specific enzymes, which can provide insights into metabolic pathways and disease mechanisms. chemimpex.com

Interdisciplinary Research Integrating N-Benzyl-N-methyl-L-alanine Methyl Ester Hydrochloride with Advanced Materials Science or Nanotechnology

While direct research integrating N-benzyl-N-methyl-L-alanine methyl ester hydrochloride with materials science and nanotechnology is still an emerging field, the properties of N-alkylated amino acids suggest significant potential for such interdisciplinary applications. The self-assembly properties of amino acid derivatives are well-known, and the specific N-alkylation of this compound could be harnessed to create novel nanomaterials. For example, peptide-based materials incorporating this unit could be designed to form nanotubes, nanofibers, or hydrogels with specific functionalities.

In the realm of materials science, the incorporation of N-benzyl-N-methyl-L-alanine methyl ester hydrochloride into polymers could lead to the development of new biodegradable materials with tailored properties. mdpi.com The benzyl group could enhance the thermal stability or mechanical strength of the polymer, while the chiral amino acid backbone would ensure its biodegradability. In nanotechnology, this compound could be used to functionalize the surface of nanoparticles, improving their biocompatibility and enabling targeted delivery to specific cells or tissues. Its use in cosmetic formulations to enhance skin penetration also points to its potential in transdermal drug delivery systems, a key area of nanomedicine. chemimpex.com The future of this compound in materials science and nanotechnology will likely involve its use as a sophisticated building block to create functional materials and devices with applications in medicine, biotechnology, and beyond.

Q & A

Q. Basic Research Focus

- NMR spectroscopy :

- ¹H NMR : Confirm benzyl protection (aromatic protons at δ 7.2–7.4 ppm) and methyl ester (singlet at δ 3.6–3.8 ppm).

- ¹³C NMR : Verify carbonyl groups (e.g., ester C=O at δ 170–175 ppm) .

- Mass spectrometry (MS) : ESI-MS in positive mode to detect [M+H]⁺ ions, ensuring molecular weight matches theoretical values (e.g., 330.81 g/mol for analogous compounds) .

- HPLC : Retention time consistency under standardized conditions to assess batch-to-batch reproducibility .

Advanced Consideration : For chiral purity, use chiral HPLC columns (e.g., Chiralpak IA) or circular dichroism to detect racemization, a common issue in ester-protected amino acids .

How can researchers optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) to minimize racemization?

Q. Advanced Research Focus

- Coupling conditions :

- Use HOBt/DIC or Oxyma Pure/DIC as activating agents to reduce racemization vs. traditional DCC/HOBt .

- Maintain pH 8–9 with DIEA in DMF to stabilize the active ester intermediate.

- Temperature : Perform couplings at 0°C for sterically hindered residues.

- Monitoring : Employ Kaiser test or LC-MS to confirm complete coupling before deprotection .

Troubleshooting : If racemization occurs (>5% by chiral HPLC), switch to pre-activated symmetrical anhydrides or employ microwave-assisted coupling for faster kinetics .

When encountering contradictory spectral data (e.g., NMR vs. HPLC purity), what methodologies resolve such discrepancies?

Q. Advanced Research Focus

- Orthogonal validation :

- Repeat NMR with deuterated DMSO to dissolve aggregates that may mask impurities.

- Use MALDI-TOF MS to detect low-abundance byproducts not visible via HPLC.

- Sample preparation : Ensure thorough drying to eliminate residual solvents (e.g., TFA) that distort NMR baselines .

- Statistical analysis : Apply principal component analysis (PCA) to batch data to identify outlier conditions affecting purity .

Case Study : A 2024 study resolved conflicting HPLC/NMR data by identifying hygroscopic HCl salt absorption, which skewed NMR integration; recalculation under anhydrous conditions restored consistency .

What computational models predict the reactivity of this compound in peptide bond formation, and how are they validated experimentally?

Q. Advanced Research Focus

- Density functional theory (DFT) : Model transition states of coupling reactions to predict activation energies for different protecting groups.

- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways .

- Validation : Compare computed activation barriers with experimental Arrhenius plots derived from kinetic studies (e.g., monitoring Fmoc-deprotection rates via UV-Vis) .

Limitations : Models may underestimate steric effects in bulky residues; empirical calibration with SPPS failure sequences is recommended .

How should researchers design stability studies for this compound under varying storage conditions?

Q. Advanced Research Focus

- Experimental design :

- Variables : Temperature (–20°C, 4°C, 25°C), humidity (0–75% RH), and light exposure.

- Timepoints : Assess degradation at 0, 1, 3, and 6 months via HPLC and mass balance.

- Degradation markers : Monitor hydrolysis (free alanine via ninhydrin test) and oxidation (peroxide formation via iodometric titration) .

- Data interpretation : Fit degradation kinetics to Arrhenius models to predict shelf life under accelerated conditions .

Contradiction analysis : A 2023 study reported unexpected stability at 25°C due to HCl salt hygroscopicity; revised protocols included desiccant-packed storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.